N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group is attached via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl group.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated triazole ring.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-ethoxypropyl)-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-ethoxypropyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from its analogs. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C14H17FN4O2 |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-(3-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H17FN4O2/c1-2-21-8-4-7-16-14(20)13-10-19(18-17-13)12-6-3-5-11(15)9-12/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,16,20) |
InChI Key |
CZTSFFNGFCFOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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